molecular formula C13H14O4 B1164247 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran CAS No. 173992-05-7

5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran

Cat. No. B1164247
CAS RN: 173992-05-7
M. Wt: 234.25 g/mol
InChI Key:
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Description

5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran is a natural compound isolated from the herbs of Artemisia dracunculus . It has a molecular formula of C13H14O4 and a molecular weight of 234.25 .


Synthesis Analysis

The synthesis of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran involves Ethanone, 1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2,4-bis[[ (4-methylphenyl)sulfonyl]oxy]phenyl]- and 2,4-Dihydroxyacetophenone as raw materials .


Molecular Structure Analysis

The molecular structure of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran are not detailed in the search results, benzofuran derivatives have been noted for their versatility and unique physicochemical properties .


Physical And Chemical Properties Analysis

The boiling point of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran is predicted to be 291.1±9.0 °C, and its density is predicted to be 1.273±0.06 g/cm3 . Its pKa is predicted to be 9.45±0.40 .

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Luo et al. (2005) explored the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from related compounds, which exhibited inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's (Luo et al., 2005).

  • Antimicrobial Applications : Kenchappa et al. (2017) synthesized derivatives from acetyl benzofuran and investigated their antimicrobial activities. Some derivatives displayed excellent activity, highlighting the potential of benzofuran compounds in antimicrobial applications (Kenchappa et al., 2017).

  • Antifeedant Activity : Reddy et al. (2000) reported on benzofuran derivatives exhibiting antifeedant activity against certain larval species, suggesting potential applications in pest control (Reddy et al., 2000).

  • Anticholinesterase Agents : Luo et al. (2005) also developed novel anticholinesterase agents based on benzofuran skeletons. These agents were potent inhibitors of AChE and BChE and exhibited remarkable selectivity, which is significant in the development of treatments for disorders like Alzheimer's disease (Luo et al., 2005).

  • Cytotoxicity in Cancer Research : Ma et al. (2017) isolated new compounds from Daphniphyllum macropodum, including benzofuran derivatives. These compounds showed significant cytotoxicity against lung cancer cell lines, suggesting potential applications in cancer therapy (Ma et al., 2017).

  • Antimicrobial Properties : Ríos et al. (2003) isolated new benzofuran derivatives from Eupatorium aschenbornianum, which exhibited antimicrobial properties against dermatophytes (Ríos et al., 2003).

Future Directions

Benzofuran and its derivatives, including 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran, have attracted considerable attention in the fields of drug invention and development due to their wide range of biological activities . Future research may focus on further exploring the therapeutic potential of these compounds.

properties

IUPAC Name

1-[6-hydroxy-2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-7(14)9-4-8-5-12(13(2,3)16)17-11(8)6-10(9)15/h4-6,15-16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMYVHHWVJXJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=C(O2)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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